molecular formula C12H14N2O3 B1437521 [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid CAS No. 933738-36-4

[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid

Cat. No.: B1437521
CAS No.: 933738-36-4
M. Wt: 234.25 g/mol
InChI Key: WQCAQKPXPYEKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse pharmacological properties . This particular compound is characterized by the presence of a benzimidazole ring substituted with dimethyl groups at positions 5 and 6, and a methoxy-acetic acid moiety at position 2.

Biochemical Analysis

Cellular Effects

The effects of [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid on various cell types and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation . Furthermore, it can alter cellular metabolism by inhibiting key enzymes and pathways, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound inhibits the activity of H+/K+ ATPase by binding to its active site, preventing the transport of hydrogen ions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and modulating immune responses . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated and excreted.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in target tissues . Additionally, binding proteins in the plasma can influence the distribution and bioavailability of this compound, affecting its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific cellular compartments, enhancing its biological activity.

Preparation Methods

The synthesis of [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The synthetic pathway generally includes:

    Condensation Reaction: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.

    Substitution Reaction: Introduction of dimethyl groups at positions 5 and 6.

    Etherification: Attachment of the methoxy-acetic acid moiety at position 2.

Chemical Reactions Analysis

[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester linkage in the methoxy-acetic acid moiety can be hydrolyzed under acidic or basic conditions.

Scientific Research Applications

[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid has several applications in scientific research:

Comparison with Similar Compounds

[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-3-9-10(4-8(7)2)14-11(13-9)5-17-6-12(15)16/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCAQKPXPYEKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
Reactant of Route 2
Reactant of Route 2
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
Reactant of Route 3
Reactant of Route 3
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
Reactant of Route 4
Reactant of Route 4
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
Reactant of Route 5
Reactant of Route 5
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
Reactant of Route 6
Reactant of Route 6
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.